molecular formula C25H28N4O2 B11460577 7-[4-(dimethylamino)phenyl]-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7-[4-(dimethylamino)phenyl]-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11460577
M. Wt: 416.5 g/mol
InChI Key: VWZASYIFVNXVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(dimethylamino)phenyl]-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(dimethylamino)phenyl]-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with 2-(4-methoxyphenyl)ethylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[4-(dimethylamino)phenyl]-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-[4-(dimethylamino)phenyl]-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

7-[4-(dimethylamino)phenyl]-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, such as the quinazolinone core and the presence of both dimethylamino and methoxyphenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

7-[4-(dimethylamino)phenyl]-2-[2-(4-methoxyphenyl)ethylamino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H28N4O2/c1-29(2)20-8-6-18(7-9-20)19-14-23-22(24(30)15-19)16-27-25(28-23)26-13-12-17-4-10-21(31-3)11-5-17/h4-11,16,19H,12-15H2,1-3H3,(H,26,27,28)

InChI Key

VWZASYIFVNXVNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.